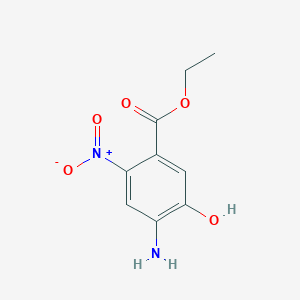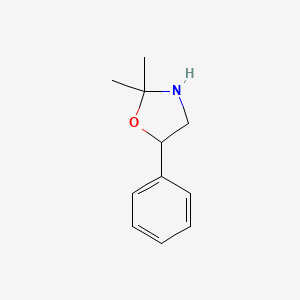![molecular formula C10H10F3NO2S B12836115 s-[3-(Trifluoromethyl)phenyl]cysteine CAS No. 2928-03-2](/img/structure/B12836115.png)
s-[3-(Trifluoromethyl)phenyl]cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-[3-(trifluoromethyl)phenyl]sulfanyl-propanoic acid is a phenylalanine derivative known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid backbone through a sulfanyl linkage. The trifluoromethyl group imparts significant chemical stability and lipophilicity to the molecule, making it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-[3-(trifluoromethyl)phenyl]sulfanyl-propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the trifluoromethylated phenyl ring: This can be achieved through electrophilic aromatic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Introduction of the sulfanyl group: The trifluoromethylated phenyl ring is then reacted with a thiol compound under suitable conditions to introduce the sulfanyl group.
Formation of the propanoic acid backbone: The final step involves coupling the intermediate with a suitable amino acid derivative, such as alanine, under peptide coupling conditions to form the desired product.
Industrial Production Methods
Industrial production of 2-amino-3-[3-(trifluoromethyl)phenyl]sulfanyl-propanoic acid may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-[3-(trifluoromethyl)phenyl]sulfanyl-propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The trifluoromethyl group can be reduced under specific conditions, although this is less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Partially or fully reduced trifluoromethyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Amino-3-[3-(trifluoromethyl)phenyl]sulfanyl-propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, materials science, and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-amino-3-[3-(trifluoromethyl)phenyl]sulfanyl-propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. The amino and carboxyl groups facilitate interactions with receptors and enzymes, contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid: Another phenylalanine derivative with a trifluoromethyl group in a different position.
3-(3-(trifluoromethyl)phenyl)propionic acid: Lacks the amino group but retains the trifluoromethylated phenyl ring and propanoic acid backbone.
4-(trifluoromethyl)-D-phenylalanine: A similar compound with the trifluoromethyl group in the para position.
Uniqueness
2-Amino-3-[3-(trifluoromethyl)phenyl]sulfanyl-propanoic acid is unique due to the presence of both the trifluoromethyl and sulfanyl groups, which impart distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, lipophilicity, and potential for diverse chemical reactions, making it a valuable tool in various research applications.
Propiedades
Número CAS |
2928-03-2 |
|---|---|
Fórmula molecular |
C10H10F3NO2S |
Peso molecular |
265.25 g/mol |
Nombre IUPAC |
2-amino-3-[3-(trifluoromethyl)phenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C10H10F3NO2S/c11-10(12,13)6-2-1-3-7(4-6)17-5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16) |
Clave InChI |
ITDDPZZRKLGDSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)SCC(C(=O)O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


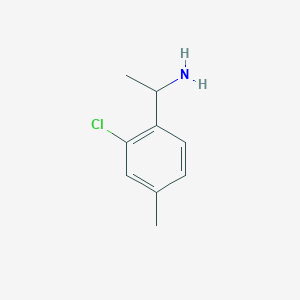
![3-Pyridinecarboxaldehyde, 5-(1-buten-1-yl)-4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-](/img/structure/B12836049.png)
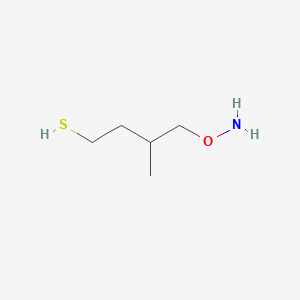
![7-Bromo-2-chlorofuro[3,2-d]pyrimidine](/img/structure/B12836055.png)
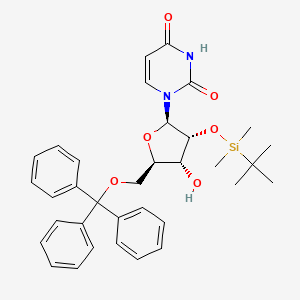
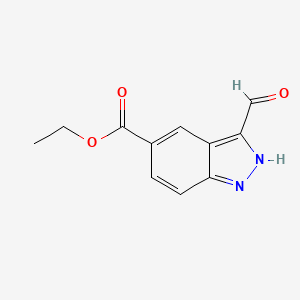
![3-Pyridinecarboxaldehyde, 5-ethenyl-4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-](/img/structure/B12836069.png)
![5-Iodoisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12836076.png)
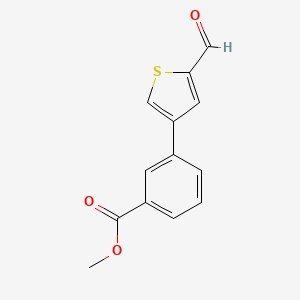
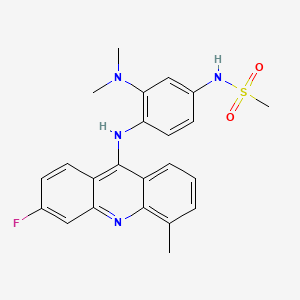

![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12836101.png)
